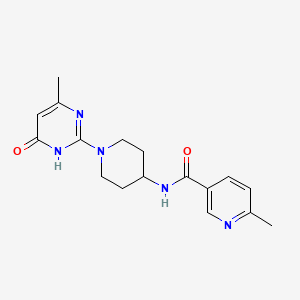

6-methyl-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

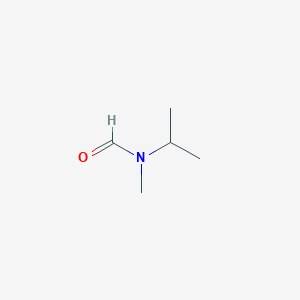

The compound “6-methyl-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)nicotinamide” belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Molecular Structure Analysis

This compound has a complex structure that includes a pyrimidine ring, a piperidine ring, and a nicotinamide group . The pyrimidine ring is a six-membered ring with two nitrogen atoms and four carbon atoms. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The nicotinamide group is a pyridine ring attached to an amide group .Applications De Recherche Scientifique

Chemical Structure and Hydrogen Bonding

The compound 6-Methyl-N-(1-(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)piperidin-4-yl)nicotinamide, closely related to pyrimidine and piperidine derivatives, has been studied for its unique chemical structure and hydrogen bonding characteristics. Orozco et al. (2009) analyzed a salt-type adduct formed with this compound, revealing sheets containing numerous independent hydrogen bonds, indicating its potential for forming stable molecular structures (Orozco, F., Insuasty, B., Cobo, J., & Glidewell, C., 2009).

Antimicrobial Activity

Patel and Shaikh (2010) synthesized derivatives of this compound with 2-amino-6-methylbenzothiazole, assessing their antimicrobial activity. These derivatives showed significant efficacy against various bacterial and fungal species, comparable to standard drugs, suggesting its potential use in antimicrobial therapies (Patel, N., & Shaikh, Faiyazalam M., 2010).

Metabolism in Plants

Matsui et al. (2007) explored the metabolic fate of nicotinamide derivatives in higher plants. Their study indicates that these compounds are used for pyridine nucleotide synthesis after conversion to nicotinic acid, playing a significant role in plant metabolism and physiology (Matsui, A., Yin, Y., Yamanaka, K., Iwasaki, M., & Ashihara, H., 2007).

Inhibition of NNMT

Babault et al. (2018) discovered inhibitors of Nicotinamide N-Methyltransferase (NNMT), a key enzyme in the metabolism of nicotinamide derivatives. They found that certain inhibitors can occupy both substrate and cofactor binding sites, offering insights into developing new therapeutic strategies targeting NNMT (Babault, N., Allali-Hassani, A., Li, F., et al., 2018).

Electron Attachment and Fragmentation

Ziegler et al. (2021) studied the dissociative electron attachment to nicotinamide, a related compound. Their research provides insights into the formation of anions and neutral fragments, which are crucial for understanding the interactions of these compounds at the molecular level (Ziegler, P., Pelc, A., Arthur-Baidoo, E., et al., 2021).

Metal Complex Formation

Research by Ahuja, Singh, and Rai (1975) on nicotinamide derivatives demonstrated their ability to form complexes with metals like mercury. These findings are significant for understanding the coordination chemistry of nicotinamide derivatives and their potential applications in material science and catalysis (Ahuja, I., Singh, R., & Rai, C. P., 1975).

Propriétés

IUPAC Name |

6-methyl-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c1-11-3-4-13(10-18-11)16(24)20-14-5-7-22(8-6-14)17-19-12(2)9-15(23)21-17/h3-4,9-10,14H,5-8H2,1-2H3,(H,20,24)(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCZSHVQXJYEPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)NC2CCN(CC2)C3=NC(=CC(=O)N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone](/img/structure/B2650674.png)

![2-Benzyl-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide](/img/structure/B2650678.png)

![5-nitro-N-[4-[2-[(5-nitrofuran-2-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2650680.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(benzyloxy)ethan-1-one](/img/structure/B2650683.png)

![Methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate;hydrochloride](/img/structure/B2650687.png)

![2-(3,4-dimethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2650688.png)

![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(phenylsulfanyl)propan-1-one](/img/structure/B2650693.png)

![(S)-2-[4-(Trifluoromethyl)phenyl]-1-propanol](/img/structure/B2650695.png)